molecular formula C9H22Cl2N2 B1383358 (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride CAS No. 1803592-41-7

(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride

Cat. No.: B1383358
CAS No.: 1803592-41-7
M. Wt: 229.19 g/mol
InChI Key: HYJNJZRCMGZGLZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride typically involves the reaction of cyclopropylmethylamine with propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminoethyl)methylpropylamine dihydrochloride
  • Cyclopropylmethylamine
  • Propylamine

Uniqueness

(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Overview

(2-Aminoethyl)(cyclopropylmethyl)propylamine dihydrochloride, with the molecular formula C9_9H22_{22}Cl2_2N2_2 and a molecular weight of 229.19 g/mol, is a compound that has garnered attention in various fields of scientific research, particularly in chemistry and biology. Its biological activity primarily relates to its role as a reagent in organic synthesis and its interactions with enzymes and receptors.

The biological activity of this compound is largely dependent on its ability to interact with specific molecular targets, such as enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The compound is known to influence enzyme inhibition and protein interactions, making it a valuable tool in biochemical studies.

This compound can undergo several types of chemical reactions, including:

  • Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Carried out with reducing agents such as sodium borohydride.
  • Substitution : Involving nucleophilic substitution reactions with halides or other nucleophiles.

These reactions can yield various products, depending on the specific reagents and conditions used.

Enzyme Interaction Studies

This compound has been utilized in studies examining enzyme kinetics, particularly focusing on proteases. By serving as a substrate for these enzymes, researchers can measure changes in enzymatic activity through fluorescence assays. This is particularly important in understanding cellular signaling pathways and metabolic processes influenced by protease activity.

Case Studies

  • Protease Activity Monitoring : In a study where this compound was used as a substrate for serine proteases, it was demonstrated that the release of fluorescent groups upon enzymatic cleavage could be quantitatively measured. This allowed for the assessment of protease activity in various biological contexts, including cancer research where proteolytic enzymes play crucial roles in tumor progression.
  • Neuropharmacological Research : The compound has also been explored for its potential neuropharmacological effects. It was found to interact with neurotransmitter systems, suggesting possible applications in cognitive enhancement and treatment of neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its metabolism via enzymatic pathways. As it interacts with various enzymes, its metabolic fate can lead to the formation of active metabolites that may exert additional biological effects. Understanding these pathways is essential for interpreting the compound's efficacy and safety in therapeutic applications.

Properties

IUPAC Name

N'-(cyclopropylmethyl)-N'-propylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-2-6-11(7-5-10)8-9-3-4-9;;/h9H,2-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJNJZRCMGZGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCN)CC1CC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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